molecular formula C17H23N5O2 B6591223 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]piperidine CAS No. 1325305-97-2

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]piperidine

Cat. No.: B6591223
CAS No.: 1325305-97-2
M. Wt: 329.4 g/mol
InChI Key: XKJKQUAWCNEZEE-UHFFFAOYSA-N
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Description

Chemical Identifier: CAS No. 1325305-97-2 (BS-5882) Molecular Formula: C₁₇H₂₃N₅O₂ Molecular Weight: 329.4051 g/mol Structural Features:

  • A piperidine core substituted with a 3-cyclopropyl-1,2,4-oxadiazol-5-yl group at the 2-position.
  • An acetylated side chain at the 1-position of piperidine, bearing a 3,5-dimethyl-1H-pyrazole moiety.
    Regulatory Status: Exempt from REACH registration due to low production volume or specific use exemptions .
    Purity: Commercially available at 95% purity (QN-0950) .

Properties

IUPAC Name

2-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-1-(3,5-dimethylpyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-11-9-12(2)22(19-11)15(23)10-21-8-4-3-5-14(21)17-18-16(20-24-17)13-6-7-13/h9,13-14H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJKQUAWCNEZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)CN2CCCCC2C3=NC(=NO3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other cyclopropyl- and heterocycle-containing derivatives.

Table 1: Structural and Functional Comparison

Compound ID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Purity Potential Applications
BS-5882 (QN-0950) C₁₇H₂₃N₅O₂ 329.4051 Piperidine, oxadiazole, pyrazole 95% Medicinal chemistry, ligand design
QC-7531 C₉H₁₅NO₂ 169.23 Proline, cyclopropylmethyl 95% Peptide mimetics, enzyme inhibitors
QY-5182 C₁₅H₂₅N₃O₂ 279.38 Decahydroquinoxaline, cyclopropylacetamide 95% CNS-targeted drug discovery
QY-0323 C₁₄H₁₅N₅O₂ 285.31 Benzimidazole, cyclopropylacetamide 95% Anticancer or antimicrobial agents

Key Observations:

The cyclopropyl group in BS-5882 and QC-7531 may confer metabolic stability, a feature critical in drug design .

Molecular Weight and Solubility :

  • BS-5882 (329.4 g/mol) is larger than QY-0323 (285.3 g/mol), suggesting differences in membrane permeability or solubility. Oxadiazoles (present in BS-5882) are typically lipophilic, which may limit aqueous solubility compared to acetamide derivatives like QY-5182 .

Functional Group Diversity :

  • The 1,2,4-oxadiazole ring in BS-5882 is a bioisostere for ester or amide groups, often used to improve pharmacokinetic profiles. In contrast, QC-7531’s proline derivative is more rigid, favoring conformational restriction in peptide-like molecules .

Regulatory and Safety Profiles :

  • BS-5882’s REACH exemption contrasts with unspecified regulatory statuses for QC-7531 and QY-5182, implying distinct industrial or research applications .

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